Cas no 50695-15-3 (Adenosine5'-(trihydrogen diphosphate), 5®5'-ester with 3-azido-1-b-D-ribofuranosylpyridinium inner salt (9CI))

Adenosine5'-(trihydrogen diphosphate), 5®5'-ester with 3-azido-1-b-D-ribofuranosylpyridinium inner salt (9CI) structure
50695-15-3 structure
Productnaam:Adenosine5'-(trihydrogen diphosphate), 5®5'-ester with 3-azido-1-b-D-ribofuranosylpyridinium inner salt (9CI)
CAS-nummer:50695-15-3
MF:C20H25N9O13P2
MW:661.412524938583
CID:370353
PubChem ID:189126

Adenosine5'-(trihydrogen diphosphate), 5®5'-ester with 3-azido-1-b-D-ribofuranosylpyridinium inner salt (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • [2-[(4S,5R,8S,9S,10R,13S,14S,17R)-4-bromo-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
    • 3-azidopyridine-adenine dinucleotide
    • 5'-ester with 3-azido-1-b-D-ribofuranosylpyridinium inner salt (9CI)
    • Adenosine5'-(trihydrogen diphosphate), 5&reg
    • 50695-15-3
    • (2R,3R,4S,5R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-(3-azidopyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-olate
    • Adenosine 5'-(trihydrogen diphosphate), 5-5'-ester with 3-azido-1-beta-D-ribofuranosylpyridinium hydroxide, inner salt
    • Adenosine5'-(trihydrogen diphosphate), 5®5'-ester with 3-azido-1-b-D-ribofuranosylpyridinium inner salt (9CI)
    • Inchi: InChI=1S/C20H25N9O13P2/c21-17-12-18(24-7-23-17)29(8-25-12)20-14(32)13(31)11(40-20)6-38-43(34,35)42-44(36,37)41-16-10(5-30)39-19(15(16)33)28-3-1-2-9(4-28)26-27-22/h1-4,7-8,10-11,13-16,19-20,30-32H,5-6H2,(H,34,35)(H,36,37)(H2,21,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1
    • InChI-sleutel: MZCCDFKWCAZTHE-HISDBWNOSA-N
    • LACHT: C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)[O-])N=[N+]=[N-]

Berekende eigenschappen

  • Exacte massa: 661.10470588g/mol
  • Monoisotopische massa: 661.10470588g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 4
  • Complexiteit: 810
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 292Ų
  • Aantal tautomers: 18
  • XLogP3: 2.5
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.